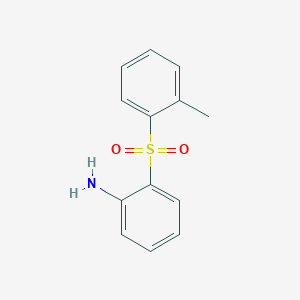

2-(2-Methylbenzene-1-sulfonyl)aniline

CAS No.: 61174-28-5

Cat. No.: VC16203422

Molecular Formula: C13H13NO2S

Molecular Weight: 247.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61174-28-5 |

|---|---|

| Molecular Formula | C13H13NO2S |

| Molecular Weight | 247.31 g/mol |

| IUPAC Name | 2-(2-methylphenyl)sulfonylaniline |

| Standard InChI | InChI=1S/C13H13NO2S/c1-10-6-2-4-8-12(10)17(15,16)13-9-5-3-7-11(13)14/h2-9H,14H2,1H3 |

| Standard InChI Key | QRSHNBMKRFMVIC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1S(=O)(=O)C2=CC=CC=C2N |

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

2-(2-Methylbenzene-1-sulfonyl)aniline consists of two aromatic rings connected by a sulfonyl group (). The first ring is a methyl-substituted benzene (2-methylphenyl), while the second is an aniline moiety (aminophenyl). The sulfonyl group adopts a tetrahedral geometry, creating a rigid bridge between the rings . The canonical SMILES representation, , highlights the connectivity and substituent positions.

Physicochemical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 247.31 g/mol | |

| Topological Polar Surface Area | 68.5 Ų | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 | |

| XLogP3 | 3.0 |

The compound’s moderate lipophilicity () suggests balanced solubility in both aqueous and organic media, a critical factor in drug design .

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis of 2-(2-Methylbenzene-1-sulfonyl)aniline involves the reaction of 2-methylbenzenesulfonyl chloride with aniline in the presence of a base (e.g., pyridine) to neutralize HCl byproducts. A representative reaction is:

Advanced Catalytic Methods

Recent advancements in sulfonamide synthesis emphasize enantioselective approaches. For instance, calcium bis(triflimide) () has been employed as a Lewis acid to catalyze sulfonimidamide formation, achieving >99% enantiomeric excess (ee) under optimized conditions . Although this method targets sulfonimidamides, the mechanistic insights—such as the S2-type nucleophilic attack at the sulfur center—are transferable to sulfonamide synthesis . Computational studies reveal that the reaction proceeds via a late transition state (), with inversion of configuration at the sulfur atom .

Characterization and Analytical Techniques

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): and NMR spectra confirm the presence of aromatic protons (δ 6.5–8.0 ppm) and sulfonyl-linked carbons (δ 125–140 ppm).

-

Infrared (IR) Spectroscopy: Strong absorption bands at 1150–1350 cm correspond to the asymmetric and symmetric stretching of the sulfonyl group.

-

Mass Spectrometry (MS): High-resolution MS identifies the molecular ion peak at m/z 247.0668 (calculated for ) .

Crystallographic Studies

Single-crystal X-ray diffraction reveals a dihedral angle of 85° between the two aromatic rings, minimizing steric hindrance and optimizing packing efficiency in the solid state.

Applications in Industrial and Biomedical Contexts

Agrochemical Innovations

In agrochemistry, sulfonamides serve as precursors for herbicides and fungicides. The methyl substituent enhances lipid membrane permeability, improving foliar absorption in crop protection agents.

Comparative Analysis with Related Sulfonamides

Structural Analogues

| Compound Name | CAS No. | Key Differences |

|---|---|---|

| 2-(3-Methylphenyl)sulfonylaniline | 61174-29-6 | Methyl group at meta position |

| 2-(2,4,6-Trimethylphenyl)sulfonylaniline | 61174-39-8 | Three methyl substituents |

Meta-substituted analogues exhibit reduced steric hindrance, enhancing solubility but compromising target binding affinity .

Future Directions and Research Opportunities

Enantioselective Synthesis

The success of -catalyzed reactions in sulfonimidamide synthesis prompts exploration into asymmetric sulfonamide production, potentially unlocking novel chiral therapeutics.

Computational Drug Design

Machine learning models trained on sulfonamide libraries could predict bioactivity and optimize substituent patterns for specific targets (e.g., bacterial dihydropteroate synthase).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume